molecular formula C18H20NOP B14644753 2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine CAS No. 54098-21-4

2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine

Cat. No.: B14644753
CAS No.: 54098-21-4
M. Wt: 297.3 g/mol
InChI Key: NRCRDQXJISMDCW-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine is an organic compound that features a diphenylphosphoryl group attached to an ethynylamine structure

Preparation Methods

The synthesis of 2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine typically involves the reaction of diphenylphosphoryl chloride with N,N-diethylethyn-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Reaction Setup: The reaction is set up in a dry, inert atmosphere, typically using a nitrogen or argon gas flow.

    Addition of Reagents: Diphenylphosphoryl chloride is added to a solution of N,N-diethylethyn-1-amine in an appropriate solvent, such as dichloromethane or tetrahydrofuran.

    Reaction Conditions: The mixture is stirred at a controlled temperature, often around room temperature or slightly elevated, to ensure complete reaction.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles such as halides or alkoxides.

    Addition: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products.

Scientific Research Applications

2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.

    Industrial Applications: The compound is studied for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethynylamine structure allows the compound to participate in various chemical reactions, which can lead to the formation of active intermediates that exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine can be compared with other similar compounds, such as:

    Diphenylphosphoryl azide: This compound is used as a reagent in organic synthesis and has similar structural features but different reactivity and applications.

    N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides: These compounds share the diphenylphosphoryl group but have different alkyl substituents, leading to variations in their chemical properties and applications.

    Diphenylphosphorylacetic acid derivatives: These compounds have a similar diphenylphosphoryl group but are attached to different functional groups, resulting in different reactivity and uses.

Properties

CAS No.

54098-21-4

Molecular Formula

C18H20NOP

Molecular Weight

297.3 g/mol

IUPAC Name

2-diphenylphosphoryl-N,N-diethylethynamine

InChI

InChI=1S/C18H20NOP/c1-3-19(4-2)15-16-21(20,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4H2,1-2H3

InChI Key

NRCRDQXJISMDCW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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